2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime
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Description
2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H17ClN2O and its molecular weight is 324.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Carbazole Derivatives Synthesis and Characterization : A variety of carbazole derivatives, including those similar to 2,3,4,9-tetrahydro-1H-carbazol-1-one, have been synthesized and characterized using spectroscopic techniques. These compounds exhibited potential for intermolecular interactions and antioxidant properties (Serdaroğlu et al., 2021).
Anticancer Applications
- Anticancer Activity of Carbazole Derivatives : Certain carbazole derivatives, synthesized via microwave-assisted methods, showed significant anticancer activity against the A-549 cell line in in vitro studies (Chaudhary & Chaudhary, 2016).
Antitumor Applications
- Synthesis for Antitumor Activity : Carbazole derivatives were synthesized and evaluated for their in vitro antitumor activity, revealing promising results against cancer cell proliferation (Murali et al., 2017).
Bacterial Biotransformation Studies
- Bacterial Biotransformation of Carbazole Derivatives : Research on the bacterial transformation of carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole, has been conducted to understand their potential pharmacological applications (Waldau et al., 2009).
Cytotoxic and Antiplatelet Activities
- Study on Cytotoxic and Antiplatelet Activities : Research into the cytotoxic and antiplatelet activities of carbazole-substituted oximes has provided insights into their potential therapeutic applications (Wang et al., 2004).
Antimicrobial Studies
- Antimicrobial Properties of Carbazole Derivatives : Novel isoxazolyl and pyrazolyl tetrahydro-1H-carbazoles have been synthesized and tested for their antibacterial and antifungal activities (Surendiran et al., 2008).
Photoinitiator Synthesis
- Carbazole Photoinitiator Synthesis : The synthesis of a novel carbazole photoinitiator from carbazole has been explored, showcasing its potential in various industrial applications (Xie Chuan, 2008).
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-14-10-8-13(9-11-14)12-23-22-18-7-3-5-16-15-4-1-2-6-17(15)21-19(16)18/h1-2,4,6,8-11,21H,3,5,7,12H2/b22-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRERHFIYNPBN-RELWKKBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOCC3=CC=C(C=C3)Cl)C1)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OCC3=CC=C(C=C3)Cl)/C1)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.